BenchChemオンラインストアへようこそ!

3-Nitroacridine

Genetic toxicology Mutagenicity Drug safety screening

3-Nitroacridine is a nuclear-substituted nitroacridine derivative that functions as a DNA intercalator, a property shared across the acridine class. Unlike unsubstituted acridines or other nitro-positional isomers (1-nitro/nitracrine, 2-nitro, and 4-nitro), the 3-nitro substitution confers a unique combination of biological properties: retention of DNA intercalation capability coupled with a distinctive frameshift mutagenesis signature and markedly reduced mutagenic activity in mammalian cells.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 14251-96-8
Cat. No. B3047595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroacridine
CAS14251-96-8
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O2/c16-15(17)11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8H
InChIKeyOJMIRHQARVLSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroacridine (CAS 14251-96-8): Position-Specific DNA Intercalator with Differential Mutagenicity and Antitumor Profile for Targeted Procurement


3-Nitroacridine is a nuclear-substituted nitroacridine derivative that functions as a DNA intercalator, a property shared across the acridine class [1]. Unlike unsubstituted acridines or other nitro-positional isomers (1-nitro/nitracrine, 2-nitro, and 4-nitro), the 3-nitro substitution confers a unique combination of biological properties: retention of DNA intercalation capability coupled with a distinctive frameshift mutagenesis signature and markedly reduced mutagenic activity in mammalian cells [2][3]. This positional specificity makes 3-nitroacridine a critical reference compound for structure-activity relationship (SAR) studies and a non-interchangeable scaffold for anticancer agent development.

Why 3-Nitroacridine Cannot Be Substituted by Other Nitroacridine Isomers or Simple Acridines in Scientific and Industrial Workflows


Nitroacridine isomers are not functionally interchangeable despite sharing the acridine core. The position of the nitro substituent dictates whether the compound acts primarily as a simple intercalator or as a covalent DNA modifier following nitro group reduction, with profound consequences for mutagenicity, clastogenicity, and hypoxia-selective cytotoxicity [1][2]. Specifically, the 3-nitro isomer exhibits no statistically significant mutagenic activity in mammalian V79 cells at either the 6-thioguanine or ouabain resistance loci, whereas the 1-nitro (nitracrine) and 4-nitro isomers are potent mutagens and clastogens [1]. Furthermore, the 3-nitro positional isomer lacks the hypoxia-selective cytotoxicity that characterizes nitracrine (1-nitroacridine), meaning that replacement of 3-nitroacridine with nitracrine in normoxic experimental systems introduces an uncontrolled variable of oxygen-dependent toxicity [3]. These position-dependent functional divergences render generic substitution scientifically invalid for any workflow requiring reproducible, position-specific biological outcomes.

3-Nitroacridine (CAS 14251-96-8): Head-to-Head Quantitative Differentiation Evidence Against Positional Isomers for Informed Procurement


Mammalian Cell Mutagenicity: 3-Nitroacridine Is Non-Mutagenic in V79 Fibroblasts, Unlike Potently Mutagenic 1-Nitro and 4-Nitro Isomers

In a direct head-to-head comparison of four nitroacridine positional isomers, 3-nitroacridine caused no statistically significant mutagenic activity at either the 6-thioguanine or ouabain resistance loci in cultured V79 Chinese hamster fibroblasts, in stark contrast to the 1-nitro (nitracrine) and 4-nitro isomers, both of which increased the incidence of 6-thioguanine-resistant cells by approximately 100-fold and were potent inducers of micronuclei [1]. The des-nitro and 2-nitro compounds likewise showed no significant mutagenic activity, positioning 3-nitroacridine within the low-genotoxic-risk subset of nitroacridines [1].

Genetic toxicology Mutagenicity Drug safety screening

Frameshift Mutagenesis Signature in E. coli: 3-Nitroacridine Induces −2 Frameshifts Effectively, Differentiating It from 2-Nitro and 4-Nitro Isomers

In the lacZ reversion assay in Escherichia coli, 3-nitroacridine (as the 3-nitro-DAPA isomer) was directly compared against the 1-nitro (nitracrine), 2-nitro, and 4-nitro isomers, as well as the des-nitro counterpart DAPA [1]. While DAPA (a simple intercalator resembling 9-aminoacridine) primarily induced ±1 frameshift mutations, nitracrine and its 3-nitro isomer both effectively induced −2 frameshift mutations in an alternating CG sequence, resembling the behavior of the known 3-nitroacridine Entozon [1]. The 2-nitro and 4-nitro isomers were significantly less effective at inducing −2 frameshifts, and a nitro group in the 1, 3, or 4 position uniformly reduced the yield of ±1 frameshifts compared to DAPA [1].

Frameshift mutagenesis DNA intercalation Microbial genetics

Hypoxia-Selective Cytotoxicity: 3-Nitroacridine Lacks the Hypoxia-Dependent Toxicity That Defines Nitracrine (1-Nitroacridine)

The clinically used antitumor drug nitracrine (1-nitroacridine) demonstrates increased toxicity toward mammalian tumor cells under hypoxic conditions, a property that is not shared by several closely related nitroacridines including the 3-nitro positional isomer [1]. Radiolabeled 3-nitroacridine derivatives were prepared alongside 1-nitroacridine derivatives to facilitate comparative mode-of-action studies, and the differential hypoxia selectivity between the 1-nitro and 3-nitro compounds was explicitly noted [1]. This functional divergence is consistent with computational studies showing that only nitracrine possesses both the −NO₂ and −NHR groups surrounded by a negative electrostatic potential, whereas in other isomers (including 3-nitro) the −NHR fragment is surrounded by a positive potential, which may influence DNA binding orientation and subsequent biological processing [2].

Hypoxia-selective cytotoxicity Bioreductive drugs Tumor microenvironment

Antitumor Structure-Activity Relationship: 3-Nitro Substitution on Acridine Yields Superior Anticancer Activity Versus Unsubstituted or 2-Methoxy Analogs in Breast Cancer Cells

A systematic SAR evaluation of acridine derivatives against the MCF-7 mammary carcinoma cell line demonstrated that acridine compounds bearing a 3-nitro group were more active than their unsubstituted or 2-methoxy counterparts [1]. Within a series of 9-anilinoacridine hybrids, the 3-nitro-substituted analogs consistently outperformed the corresponding unsubstituted and 2-methoxy-substituted compounds in antiproliferative assays, confirming the critical role of the 3-nitro substituent for antitumor potency [1]. Separately, 3-nitroacridine-based derivatives with modifications at position 9 showed strong DNA binding affinity via intercalation and groove binding modes, with compounds exhibiting dose-dependent apoptosis induction and G0/G1 cell cycle arrest in human breast cancer cells [2].

Anticancer agents Structure-activity relationship Breast cancer

Electrostatic Potential Surface Differentiation: Only the 1-Nitro Isomer (Nitracrine) Features Dual Negative Potential Around Both −NO₂ and −NHR Groups

Computational analysis at the AM1, PM3, and ab initio (STO-3G) levels revealed that among the four nitro positional isomers of nitracrine, only the 1-nitro compound (nitracrine) possesses molecular electrostatic potential maps in which both the −NO₂ and the −NHR side-chain groups are surrounded by a negative electrostatic potential [1]. In the 3-nitro isomer, as in the 2-nitro and 4-nitro isomers, the −NHR fragment is surrounded by a positive electrostatic potential while the −NO₂ group remains in a region of negative potential [1]. The lowest-energy tautomeric form of the 3-nitro compound was the imino tautomer, with the amino tautomer lying several kcal mol⁻¹ higher in energy [1].

Computational chemistry Electrostatic potential Drug-DNA interaction

Autophagy Induction in Gastric Cancer Cells: 3-Nitroacridine Derivatives as Beclin 1 Mimetics with Anti-Migratory Activity

A series of novel 3-nitroacridine derivatives were designed, synthesized, and evaluated as autophagy inducers in gastric cancer cell lines, building on the discovery of 3-nitroacridine as a small-molecule Beclin 1 mimetic from high-throughput screening [1]. Compounds 3, 4, and 9 displayed potent cytotoxicity and induced autophagy in both MGC-803 and SGC-7901 gastric cancer cells, with compounds 3 and 9 additionally inhibiting the migration of SGC-7901 cells [1]. This autophagy-inducing mechanism, mediated through disruption of the Bcl-2/Beclin 1 interaction, represents a mode of action distinct from the topoisomerase inhibition commonly associated with acridine-based anticancer agents [1].

Autophagy induction Gastric cancer Beclin 1 mimetics

Optimal Application Scenarios for 3-Nitroacridine (CAS 14251-96-8) Based on Evidence-Driven Differentiation


Genetic Toxicology Control Compound for Nitroacridine Mutagenicity Profiling

3-Nitroacridine serves as the optimal low-mutagenicity control in comparative genetic toxicology panels of nitroacridine positional isomers. Its lack of statistically significant mutagenic activity in mammalian V79 cells at both the 6-thioguanine and ouabain resistance loci [1] makes it an essential reference for quantifying the genotoxic hazard associated with the therapeutically used 1-nitro isomer (nitracrine/Ledakrin) and its 4-nitro counterpart. Simultaneously, its retention of −2 frameshift induction activity in bacterial systems [2] allows researchers to dissect the mechanistic divergence between prokaryotic and mammalian mutagenic processing of nitroacridine-DNA adducts.

Hypoxia-Independent Anticancer Lead Scaffold for Normoxic Tumor Targeting

Unlike nitracrine, which derives its clinical antitumor activity in part from hypoxia-selective cytotoxicity [1], 3-nitroacridine does not exhibit oxygen-dependent toxicity. This property makes the 3-nitroacridine scaffold ideal for developing anticancer agents intended for well-oxygenated tumor regions or for combination regimens where hypoxia-selective agents are already employed. The demonstrated superiority of 3-nitro-substituted acridines over unsubstituted and 2-methoxy analogs in MCF-7 breast cancer antiproliferative assays [2], combined with confirmed G0/G1 cell cycle arrest and apoptosis induction [3], supports the use of this scaffold in medicinal chemistry campaigns targeting hormone-responsive breast cancers.

Autophagy-Targeted Drug Discovery Starting Point via Beclin 1 Mimicry

The identification of 3-nitroacridine as a Beclin 1 mimetic capable of inducing autophagy in gastric cancer cells [1] establishes this compound as a mechanistically distinct entry point for autophagy-modulating drug discovery. Unlike classical acridine-based topoisomerase inhibitors, 3-nitroacridine derivatives disrupt the Bcl-2/Beclin 1 protein-protein interaction, triggering an autophagy-associated cell death pathway that is particularly relevant for apoptosis-resistant cancers. The additional anti-migratory activity observed in SGC-7901 cells suggests potential utility in antimetastatic drug development [1].

Computational and Biophysical DNA Binding Studies Requiring Defined Electrostatic Properties

For computational chemists performing molecular docking or molecular dynamics simulations of acridine-DNA interactions, 3-nitroacridine offers a distinct electrostatic potential surface profile that differs fundamentally from nitracrine [1]. In the 3-nitro isomer, the −NHR side-chain region carries a positive electrostatic potential, whereas in nitracrine both the −NO₂ and −NHR regions are negatively charged. This electronic divergence predicts different intercalation geometries and groove-binding preferences, making 3-nitroacridine the appropriate choice for modeling nitroacridines that interact with DNA via a mixed intercalation/groove-binding mechanism rather than the pure intercalation mode associated with simple acridines [2].

Quote Request

Request a Quote for 3-Nitroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.